molecular formula C12H13N B594752 2-(1-Ethynylcyclopentyl)pyridine CAS No. 1211596-03-0

2-(1-Ethynylcyclopentyl)pyridine

Cat. No. B594752
M. Wt: 171.243
InChI Key: NUIQCQYQHLRQGQ-UHFFFAOYSA-N
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Description

2-(1-Ethynylcyclopentyl)pyridine is a chemical compound used for research and development . It is not intended for medicinal, household, or other uses .


Synthesis Analysis

The synthesis of pyridine derivatives, such as 2-(1-Ethynylcyclopentyl)pyridine, often involves the reaction of precursors like 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution . The resulting chalcone is then treated with 2-cyanothioacetamide to afford the corresponding pyridinethione . This is used as a precursor to synthesize the targeted thienopyridine derivatives in good to excellent yield by the reaction with 2-chloro- N -arylacetamide derivatives, α-haloketones, methyl iodide or chloroacetonitrile in one or two steps .


Molecular Structure Analysis

The molecular structure of 2-(1-Ethynylcyclopentyl)pyridine is confirmed chemically by their preparations with other pathways and their spectral data . Pyridine scaffold is an essential core in the chemical structure of a variety of approved drugs in the pharmaceutical market .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-(1-Ethynylcyclopentyl)pyridine include the reaction of the chalcone with 2-cyanothioacetamide to afford the corresponding pyridinethione . This is then used as a precursor to synthesize the targeted thienopyridine derivatives by the reaction with 2-chloro- N -arylacetamide derivatives, α-haloketones, methyl iodide or chloroacetonitrile in one or two steps .

Safety And Hazards

2-(1-Ethynylcyclopentyl)pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and containers may explode when heated . It is advised to keep the product and empty container away from heat and sources of ignition .

properties

IUPAC Name

2-(1-ethynylcyclopentyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-2-12(8-4-5-9-12)11-7-3-6-10-13-11/h1,3,6-7,10H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIQCQYQHLRQGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCCC1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70700767
Record name 2-(1-Ethynylcyclopentyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Ethynylcyclopentyl)pyridine

CAS RN

1211596-03-0
Record name 2-(1-Ethynylcyclopentyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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